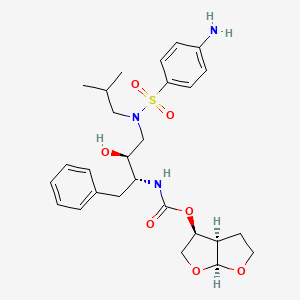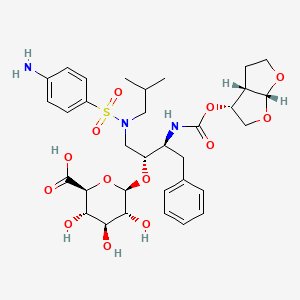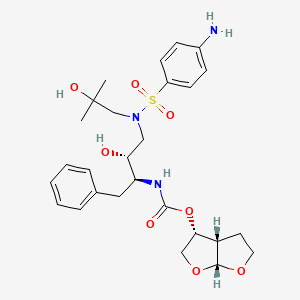
Felodipine Metabolite Lactone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Felodipine Metabolite Lactone is a metabolite of Felodipine . Felodipine is a calcium channel blocker and is used as a drug to treat hypertension . The molecular formula of Felodipine Metabolite Lactone is C17H13Cl2NO4 .
Molecular Structure Analysis
The molecular structure of Felodipine Metabolite Lactone is complex and involves several components. It includes a Furo [3,4-b]pyridine-3-carboxylic acid, 4- (2,3-dichlorophenyl)-1,4,5,7-tetrahydro-2-methyl-5-oxo-, ethyl ester .Applications De Recherche Scientifique
Nanoparticle Delivery Systems
Felodipine, a calcium channel blocker, has been incorporated into nanoparticles to improve its solubility and bioavailability. For instance, felodipine-loaded poly(lactic-co-glycolic acid) nanoparticles showed prolonged drug release and potential for enhancing antihypertensive effects (Jana et al., 2014).
Enhanced Dissolution Techniques
Techniques like spherical agglomeration have been employed to improve the dissolution rate of felodipine. This approach involves using specific solvents to increase solubility, potentially enhancing its pharmacological effect (Tapas et al., 2009).
Drug-Drug Interaction Studies
Felodipine's interaction with other drugs has been a subject of study. For example, its interaction with various calcium antagonists was examined to understand effects on blood pressure and plasma norepinephrine levels in patients with hypertension (Fogari et al., 2000).
Absorption, Distribution, and Elimination
Research has been conducted on the absorption and distribution characteristics of felodipine in the human body. This includes understanding its systemic availability and metabolic pathways (Edgar et al., 2012).
Chromatographic Analysis
Chromatographic methods have been developed for the simultaneous determination of felodipine and its major metabolites in human plasma, aiding in understanding the drug's metabolism and interaction with other substances (Emam et al., 2020).
Amorphous Solid Dispersions
Studies on amorphous solid dispersions of felodipine using polymers like soluplus have shown substantial enhancement in the rate and extent of drug dissolution (Pandey et al., 2015).
Pharmacokinetic Modeling
Physiologically based pharmacokinetic and pharmacodynamic modeling of felodipine has been used for drug-drug interaction predictions, helping to understand its interactions with other drugs metabolized by cytochrome P450 enzymes (Fuhr et al., 2022).
Orientations Futures
Propriétés
Numéro CAS |
85825-42-9 |
|---|---|
Nom du produit |
Felodipine Metabolite Lactone |
Formule moléculaire |
C17H13Cl2NO4 |
Poids moléculaire |
366.20 |
Apparence |
White to Pale Yellow Solid |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
Furo[3,4-b]pyridine-3-carboxylic acid, 4-(2,3-dichlorophenyl)-1,4,5,7-tetrahydro-2-methyl-5-oxo-, ethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










